1-(Tert-butyl)-3-(5-((cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(Tert-butyl)-3-(5-((cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-(5-((cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of tert-butyl isocyanate with 5-(cyanomethylsulfanyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Flow reactors allow for precise control over reaction parameters, such as temperature, pressure, and residence time, leading to higher yields and reduced production costs. Additionally, the use of automated systems can enhance reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)-3-(5-((cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyanomethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(5-((cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
1-(Tert-butyl)-3-(5-((cyanomethyl)thio)-1,3,4-thiadiazol-2-yl)urea can be compared with other thiadiazole derivatives, such as:
1-Tert-butyl-3-(2,5-dimethylbenzyl)urea: Similar structure but different substituents on the thiadiazole ring.
1-Tert-butyl-3-(2-chlorobenzyl)urea: Contains a chlorobenzyl group instead of a cyanomethylsulfanyl group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Different core structure but similar tert-butyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-tert-butyl-3-[5-(cyanomethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5OS2/c1-9(2,3)12-6(15)11-7-13-14-8(17-7)16-5-4-10/h5H2,1-3H3,(H2,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWSMFDJOHVKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=NN=C(S1)SCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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